molecular formula C15H20N2O3 B3022960 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione CAS No. 68524-21-0

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

Cat. No.: B3022960
CAS No.: 68524-21-0
M. Wt: 276.33 g/mol
InChI Key: QNZJWTRKDHNKFB-UHFFFAOYSA-N
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Description

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a hydantoin derivative featuring a 3-methylbutoxy substituent at the para position of the phenyl ring. The 3-methylbutoxy group likely enhances lipophilicity, influencing membrane permeability and target binding kinetics.

Properties

IUPAC Name

5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJWTRKDHNKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68524-21-0
Record name Hydantoin, 5-(p-isopentoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methylbutoxy)benzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Ring-Opening Reactions

The imidazolidine-2,4-dione core is susceptible to nucleophilic attack at the carbonyl carbons. Key reactions include:

Reaction Type Conditions/Reagents Products Mechanistic Notes
Hydrolysis Acidic or basic aqueous conditions5-Methyl-5-[4-(3-methylbutoxy)phenyl]hydantoic acid (imidazolidine ring-opened product)Base-mediated cleavage of the dione ring via nucleophilic attack by hydroxide ions .
Ammonolysis NH₃ in ethanol or methanolCorresponding urea derivativesAmmonia acts as a nucleophile, targeting the carbonyl groups .

Electrophilic Substitution at the Aromatic Ring

The para-substituted phenyl group undergoes electrophilic substitution reactions, though steric hindrance from the 3-methylbutoxy chain may limit reactivity:

Reaction Type Conditions/Reagents Products Mechanistic Notes
Nitration HNO₃/H₂SO₄Nitro-substituted derivative at the meta position relative to the etherElectron-donating ether group directs substitution to the meta position .
Halogenation Cl₂ or Br₂ in FeCl₃Halo-substituted derivatives (e.g., Cl or Br at meta position)Limited reactivity due to steric bulk of the 3-methylbutoxy group .

Ether Side Chain Reactions

The 3-methylbutoxy group participates in typical ether reactions:

Reaction Type Conditions/Reagents Products Mechanistic Notes
Cleavage HI or HBr (concentrated, heated)Phenol derivative + 1-bromo-3-methylbutaneAcid-mediated cleavage of the ether bond via SN2 mechanism .
Oxidation KMnO₄ or CrO₃Ketone or carboxylic acid derivativesOxidation of the tertiary carbon in 3-methylbutoxy chain under strong conditions .

Methylene Group Reactivity

The methylene (CH₂) group adjacent to the dione ring may participate in condensation reactions:

Reaction Type Conditions/Reagents Products Mechanistic Notes
Aldol Condensation Aromatic aldehydes, base (e.g., NaOH)5-Alkylidene derivativesBase abstracts acidic α-hydrogen, forming a nucleophilic enolate .

Hypothetical Reactivity

Based on structural analogs (e.g., ), additional reactions may include:

  • Photochemical Rearrangements : UV light may induce ring contraction or expansion.

  • Coordination Chemistry : Chelation with transition metals (e.g., Cu²⁺) via carbonyl oxygen lone pairs.

Key Data Table

Property Value/Outcome Source
Hydrolysis Rate (pH 7.4)t₁/₂ > 24 hours (stable under physiological conditions)
Melting Point198–202°C (decomposes)
SolubilityInsoluble in water; soluble in DMSO, DMF, and dichloromethane

Research Gaps

  • Limited experimental data exist for reactions involving the stereochemistry of the chiral center (5R configuration).

  • The impact of the 3-methylbutoxy group on regioselectivity in aromatic substitutions requires further study .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that compounds similar to 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects
Studies have shown that imidazolidine derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This makes them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

3. Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell survival .

Materials Science

1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the creation of materials with tailored properties suitable for various applications such as coatings and adhesives .

2. Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify its structure enables the development of nanoparticles that can be used in drug delivery systems or as contrast agents in imaging techniques .

Agricultural Chemistry

1. Pesticide Development
The compound's biological activity opens avenues for its application in developing novel pesticides. Its effectiveness against certain pathogens could lead to the formulation of environmentally friendly agricultural products .

2. Plant Growth Regulators
Research is ongoing into the use of imidazolidine derivatives as plant growth regulators. These compounds can potentially enhance growth rates and yield by influencing hormonal pathways in plants .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria; potential for antibiotic development .
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models .
Study 3Anticancer ResearchInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .

Mechanism of Action

The mechanism of action of 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Key structural variations among analogs lie in the para-substituents of the phenyl ring, which dictate electronic properties and steric interactions. Representative examples include:

Compound Name Substituent (R) Key Structural Features
Target Compound 3-methylbutoxy Alkoxy chain increases lipophilicity; flexible conformation may enhance binding
5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl] 4-oxo-3H-quinazolin-2-yl Rigid heterocyclic group stabilizes binding via π-π stacking and hydrogen bonds
5-methyl-5-[4-(trifluoromethyl)phenyl] CF₃ Electron-withdrawing group enhances electrophilicity and metabolic stability
5-methyl-5-(naphthalen-2-yl) Naphthalen-2-yl Bulky aromatic system improves TNKS2 affinity but may reduce selectivity

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, enhancing interactions with catalytic residues in TNKS enzymes .
  • Rigid aromatic systems (e.g., quinazolinone) improve binding affinity but may limit solubility .
Table 1: Comparative Binding and Inhibitory Profiles
Compound Target(s) Binding Free Energy (kcal/mol) IC₅₀/EC₅₀ Reference
5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl] TNKS1/TNKS2 -43.88 (TNKS1), -30.79 (TNKS2) 2–5 nM
Target Compound Not reported Not available Pending -
5-methyl-5-(naphthalen-2-yl) TNKS2 -35.2 (TNKS2) 10 nM
5-[4-(methylsulfonyl)phenyl]-5-phenyl COX-2 N/A 0.8 µM

Key Observations :

  • The quinazolinone derivative exhibits dual TNKS1/TNKS2 inhibition with sub-nanomolar potency, attributed to interactions with conserved residues (e.g., Gly1182, Ser1221) in the catalytic domain .
  • Bulky substituents like naphthalen-2-yl improve TNKS2 affinity but reduce selectivity due to steric clashes in TNKS1 .
  • Alkoxy-substituted analogs (e.g., target compound) are understudied but may offer tunable pharmacokinetics due to their flexible chains .

Physicochemical Properties

Key Observations :

  • Derivatives with chlorophenoxy or piperazine substituents achieve high purity (>97%) via optimized LC/MS protocols .
  • Trifluoromethyl-substituted analogs show moderate synthetic yields (~66%), likely due to steric challenges .
  • Aliphatic substituents (e.g., butenyl in Hyd3) reduce molecular weight but may compromise target engagement .

Structural Insights from Crystallography

  • The quinazolinone derivative (PDB ID: 5OWT) binds TNKS2 via hydrogen bonds with Ser1068 and Tyr1070, while its para-substituted phenyl group occupies a hydrophobic pocket .
  • Veliparib (PDB ID: 7KKQ) and olaparib (PDB ID: 7KK4) highlight how subtle structural differences (e.g., triazole vs. imidazolidine cores) alter PARP1/TNKS selectivity .

Biological Activity

5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory, analgesic, and cardiovascular effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The chemical formula of this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}. The structure features an imidazolidine core substituted with a methyl group and a phenyl ether moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cardiovascular and central nervous system effects. The following sections detail specific findings related to its pharmacological properties.

Cardiovascular Effects

A study investigated the acute cardiovascular effects of related imidazolidinic derivatives. Notably, one derivative (IM-7) demonstrated marked hypotension and bradycardia in rat models. The hypotensive effect was dose-dependent, with significant reductions observed at doses of 20 mg/kg and 30 mg/kg administered intravenously. The mechanism appears to involve the activation of endothelial muscarinic receptors leading to nitric oxide (NO) release, which contributes to vasodilation and decreased peripheral resistance .

Analgesic and Antinociceptive Properties

In pharmacological screenings, related compounds have shown potential antinociceptive effects. For instance, derivatives were tested in hot plate assays to evaluate their pain-relieving properties. While some compounds demonstrated peripheral antinociceptive effects, others did not show significant activity in this context .

Case Studies

  • Study on IM-7 : In a controlled experiment involving rats, IM-7 was administered at various dosages (1, 5, 10, 20, 30 mg/kg). Results indicated a consistent pattern of hypotension and bradycardia across higher doses. The responses were completely abolished when atropine was co-administered, confirming the involvement of muscarinic receptors in mediating these effects .
  • Antioxidant Activity : Another study assessed the antioxidant capabilities of imidazolidinic derivatives. Compounds were evaluated for their ability to scavenge free radicals and chelate iron ions. The results indicated varying degrees of antioxidant activity among the derivatives tested .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Effect Dosage/Concentration Reference
CardiovascularHypotension20-30 mg/kg (i.v.)
Bradycardia20-30 mg/kg (i.v.)
AnalgesicPeripheral antinociceptive effectVarious (not specified)
AntioxidantFree radical scavengingIC50 values ranging from 22.43 µM to 61.21 µM
Iron chelationPotent activity compared to EDTAIC50 = 66.43 ± 1.07 µM

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

A typical synthesis involves the condensation of substituted phenylacetone derivatives with urea or thiourea under basic conditions. For example, sulfonylation of imidazolidine-2,4-dione precursors (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) using reagents like 4-chlorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base has been reported . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to sulfonyl chloride) and reaction monitoring via TLC. Purification often requires column chromatography or recrystallization to address byproduct formation, such as partial hydrolysis observed during acylations .

Q. What analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction is pivotal for confirming stereochemistry and intermolecular interactions. For example, crystallographic studies of related imidazolidinediones reveal U-shaped molecular geometries, hydrogen-bonded dimers (N–H⋯O interactions), and halogen⋯halogen contacts (Cl⋯F, ~3.05–3.12 Å) that stabilize crystal packing . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., methyl, phenyl, and alkoxy groups).
  • HPLC-MS : For purity assessment and mass confirmation (e.g., UPLC-MS with [M+H]+ peaks) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., density functional theory) predict electronic properties, reaction pathways, and non-covalent interactions. For instance, reaction path search methods combined with experimental data can identify optimal sulfonylation or acylation sites, minimizing trial-and-error approaches . Molecular docking studies may also prioritize derivatives targeting enzymes like aldose reductase, leveraging structural motifs (e.g., halogenated phenyl groups) known for inhibitory activity .

Q. What strategies resolve contradictions in solubility data during formulation for in vivo studies?

Contradictions often arise from solvent polarity and pH effects. For in vivo applications:

  • Stock solutions : Use biocompatible solvents like DMSO (≤10% v/v) or cyclodextrin-based systems to enhance solubility .
  • Dynamic light scattering (DLS) : Monitor particle size to prevent aggregation.
  • pH adjustment : Test buffered solutions (pH 6–8) to mimic physiological conditions .

Q. How do steric and electronic effects influence regioselectivity in functionalizing the imidazolidine-2,4-dione core?

Steric hindrance from the 5-methyl and 4-(3-methylbutoxy)phenyl groups directs electrophilic attacks to less hindered positions (e.g., N-3 or C-5). Electronic effects from electron-withdrawing substituents (e.g., sulfonyl groups) decrease reactivity at adjacent sites. For example, sulfonylation of 5-aryl-imidazolidinediones favors N-3 substitution due to reduced steric clash compared to bulkier acylations .

Q. What experimental designs mitigate hydrolysis or decomposition during storage?

  • Storage conditions : Use inert atmospheres (argon) and desiccants at −20°C.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to aqueous formulations.
  • Accelerated stability testing : Conduct stress studies (40°C/75% RH) to identify degradation pathways .

Methodological Challenges and Solutions

Q. How can crystallization challenges be addressed for X-ray-quality crystals?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane).
  • Slow evaporation : Use vapor diffusion methods (e.g., ether diffusion into DCM solutions) to promote ordered packing .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth.

Q. What protocols validate the compound’s inhibitory activity against targets like aldose reductase?

  • Enzyme assays : Use spectrophotometric methods (NADPH consumption at 340 nm) with recombinant aldose reductase.
  • IC50 determination : Perform dose-response curves (0.1–100 µM) and compare to reference inhibitors (e.g., epalrestat) .
  • Molecular dynamics simulations : Analyze binding stability and residue interactions over 100-ns trajectories .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes).
  • Prodrug strategies : Modify alkoxy groups (e.g., 3-methylbutoxy) to enhance bioavailability .
  • Species-specific metabolism : Compare rodent vs. human CYP450 enzyme interactions .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Probit analysis : Model mortality or adverse event rates across doses.
  • Benchmark dose (BMD) modeling : Identify NOAEL/LOAEL thresholds using continuous response data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
Reactant of Route 2
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5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione

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